N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide

Description

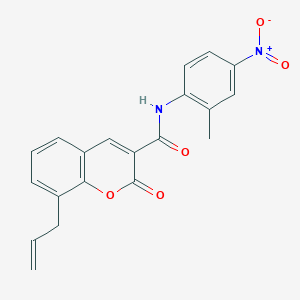

N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide (CAS: 6015-33-4) is a coumarin-derived carboxamide with a molecular formula of C20H16N2O5 and a molecular weight of 364.35 g/mol . The compound features:

- A coumarin core substituted with a 2-oxo group at position 2.

- An 8-allyl (prop-2-en-1-yl) group on the chromene ring.

- A 2-methyl-4-nitrophenyl moiety attached via the carboxamide group at position 3.

The allyl group at position 8 may enhance molecular flexibility and participate in further chemical modifications, such as cycloadditions or alkylation reactions .

Properties

IUPAC Name |

N-(2-methyl-4-nitrophenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O5/c1-3-5-13-6-4-7-14-11-16(20(24)27-18(13)14)19(23)21-17-9-8-15(22(25)26)10-12(17)2/h3-4,6-11H,1,5H2,2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHSBZQPAROHIMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70387092 | |

| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6015-33-4 | |

| Record name | N-(2-Methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-1-benzopyran-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70387092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under basic conditions.

Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction of the corresponding phenyl derivative using a mixture of concentrated nitric acid and sulfuric acid.

Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the chromene derivative with an appropriate amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a fluorescent probe for biological imaging.

Medicine: Explored for its potential anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is largely dependent on its interaction with specific molecular targets. For example:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Signal Transduction Pathways: It may modulate signal transduction pathways by interacting with key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs vary in substituents on the phenyl ring (electron-donating vs. electron-withdrawing groups) and the presence/position of the allyl group. Below is a comparative analysis:

Data Table: Key Structural and Functional Differences

A. Phenyl Ring Substituents

- 4-Sulfamoylphenyl (Compound 12): The sulfonamide group introduces hydrogen-bonding capabilities, which may improve solubility or receptor binding .

- 2-Hydroxyphenyl (CAS: 4182-21-2): The hydroxyl group enables hydrogen bonding and metal coordination, as seen in antifungal coordination compounds with similar substituents .

B. Allyl Group at Position 8

- The 8-allyl moiety in the main compound and analogs (e.g., CAS: 4182-21-2, 325472-02-4) facilitates regioselective reactions, such as 1,2- or 1,4-additions, as demonstrated in studies with 2-indolylcyanocuprates . This group may also serve as a synthetic handle for further derivatization.

Potential Pharmacological Implications

While direct biological data for the main compound is lacking, structurally related compounds exhibit notable properties:

- Antifungal Activity : Coordination compounds with N-(prop-2-en-1-yl) groups (e.g., H2L-metal complexes) show antifungal activity, suggesting the allyl group’s role in bioactivity .

Biological Activity

N-(2-methyl-4-nitrophenyl)-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of chromene derivatives, characterized by a chromene backbone with various substituents that enhance its biological properties. The presence of a nitrophenyl group and an alkenyl side chain contributes to its reactivity and biological interactions.

Research indicates that chromene derivatives often exhibit their biological activity through several mechanisms, including:

- Inhibition of Enzymatic Activity : Many chromenes act as inhibitors of specific enzymes involved in cancer progression, such as topoisomerases and lipoxygenases.

- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells, often through pathways involving DNA damage and cell cycle arrest.

- Antioxidant Activity : Some studies suggest that chromene derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various cancer cell lines. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (µM) | Treatment Duration | Mechanism |

|---|---|---|---|

| PC3 (Prostate Cancer) | 26.43 ± 2.1 | 72 hours | Induces apoptosis; DNA damage |

| DU145 (Prostate Cancer) | 41.85 ± 7.8 | 72 hours | Inhibition of 15-LOX; cell cycle arrest |

| HFF3 (Normal Cells) | >100 | 72 hours | Minimal cytotoxicity |

These results indicate that the compound exhibits significant cytotoxic effects against prostate cancer cells while showing limited toxicity to normal human fibroblast cells.

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. It has shown effectiveness against various bacterial strains, with mechanisms likely involving disruption of bacterial cell membranes and inhibition of bacterial enzymes.

Case Studies

- Study on Prostate Cancer Cells : A study conducted by Orafaie et al. demonstrated that this compound inhibited the growth of PC3 and DU145 cells in a dose-dependent manner. The study highlighted the compound's ability to induce apoptosis through chromatin condensation and DNA damage mechanisms .

- Antimicrobial Efficacy Assessment : Another investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with the compound, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.